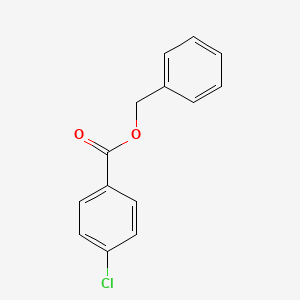

4-Chlorobenzoic acid, benzyl ester

Overview

Description

4-Chlorobenzoic acid, benzyl ester is an organic compound with the molecular formula C14H11ClO2 It is a derivative of benzoic acid where the carboxyl group is esterified with benzyl alcohol, and a chlorine atom is substituted at the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorobenzoic acid, benzyl ester typically involves the esterification of 4-chlorobenzoic acid with benzyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods: In an industrial setting, the esterification process can be optimized by using mixed carboxylic-fatty anhydrides and heterogeneous acid catalysts like Amberlyst-15. This method allows for efficient production of the ester with high yields .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorobenzoic acid, benzyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to 4-chlorobenzoic acid and benzyl alcohol in the presence of aqueous acid or base.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom on the benzene ring can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products Formed:

Hydrolysis: 4-Chlorobenzoic acid and benzyl alcohol.

Reduction: 4-Chlorobenzyl alcohol.

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chlorobenzoic acid, benzyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis reactions.

Mechanism of Action

The mechanism of action of 4-Chlorobenzoic acid, benzyl ester primarily involves its reactivity as an ester and the presence of the chlorine substituent. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can then participate in further biochemical or chemical reactions. The chlorine atom can influence the compound’s reactivity by making the benzene ring more susceptible to nucleophilic attack .

Comparison with Similar Compounds

4-Chlorobenzoic acid: The parent acid of the ester.

Benzyl benzoate: An ester of benzoic acid with benzyl alcohol but without the chlorine substituent.

4-Chlorobenzyl alcohol: The reduced form of the ester.

Uniqueness: 4-Chlorobenzoic acid, benzyl ester is unique due to the combination of the ester functional group and the chlorine substituent. This combination imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions compared to non-chlorinated esters .

Biological Activity

4-Chlorobenzoic acid, benzyl ester (C14H11ClO2), is an important organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H11ClO2

- CAS Number : 67483-73-2

- Structure : The compound consists of a chlorobenzoic acid moiety esterified with benzyl alcohol.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by BenchChem highlighted its potential against various microbial strains, suggesting that the compound may inhibit bacterial growth effectively.

The antimicrobial activity is believed to be linked to the compound's ability to disrupt bacterial cell membranes and interfere with metabolic processes. This disruption can lead to increased permeability and eventual cell lysis, although specific pathways remain to be fully elucidated.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- In a comparative study, this compound was tested against several bacterial strains including Escherichia coli and Staphylococcus aureus. The results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating significant antibacterial activity .

- Cytotoxicity Studies :

- In Vivo Studies :

Table: Summary of Biological Activities

Properties

IUPAC Name |

benzyl 4-chlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBIOKGVOQMIBHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50324506 | |

| Record name | 4-Chlorobenzoic acid, benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50324506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67483-73-2 | |

| Record name | Benzoic acid, phenylmethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorobenzoic acid, benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50324506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.